molecular formula C29H46O2 B161824 Nonacosa-10,12,14-triynoic acid CAS No. 126115-85-3

Nonacosa-10,12,14-triynoic acid

Cat. No.: B161824
CAS No.: 126115-85-3
M. Wt: 426.7 g/mol
InChI Key: HTKRVRRIWSEOMZ-UHFFFAOYSA-N
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Description

Nonacosa-10,12,14-triynoic acid is a polyacetylenic fatty acid characterized by a 29-carbon chain (C29) with three conjugated triple bonds at positions 10, 12, and 14, terminating in a carboxylic acid group.

Properties

CAS No.

126115-85-3

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

nonacosa-10,12,14-triynoic acid

InChI

InChI=1S/C29H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,21-28H2,1H3,(H,30,31)

InChI Key

HTKRVRRIWSEOMZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CC#CCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Polyacetylenic Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, sources, and bioactivities of Nonacosa-10,12,14-triynoic acid and its analogs:

Compound Name Chain Length Triple Bond Positions Source Key Bioactivities References
This compound C29 10, 12, 14 Not explicitly reported Hypothesized: Anticancer, antimicrobial (based on structural analogs) N/A
Octadeca-8,10,12-triynoic acid C18 8, 10, 12 Scurrula atropurpurea Inhibits cancer cell invasion (95% inhibition at 5 µg/mL in MM1 cells)
Icosa-5,8,11-triynoic acid C20 5, 8, 11 Heisteria acuminata Cyclooxygenase inhibition; potential anti-inflammatory applications
Pentacosa-10,12-diynoic acid C25 10, 12 Synthetic/Plant sources Used in polymer synthesis (e.g., gamma radiation-sensitive materials)
Minquartynoic acid C18 8, 10, 12 Ongokea amentacea (Lauraceae) Antimalarial (IC₅₀: 0.5 µM vs. Plasmodium falciparum), anti-HIV, antitumor

Key Research Findings

Bioactivity and Mechanism of Action
  • Octadeca-8,10,12-triynoic acid (C18): This compound, isolated from Scurrula atropurpurea, demonstrates potent inhibition of tumor cell invasion (e.g., MM1 cells) at low concentrations (5–10 µg/mL). The presence of three conjugated triple bonds is critical for its activity, as analogs with fewer unsaturated bonds show reduced efficacy .
  • Minquartynoic acid (C18): Exhibits broad-spectrum antiparasitic activity, including against Leishmania major and HIV-1. Its mechanism involves disrupting membrane integrity and inhibiting enzymatic pathways in pathogens .
  • Pentacosa-10,12-diynoic acid (C25): While less bioactive than triynoic acids, its diynoic structure enables conjugation in polymers, forming materials responsive to environmental stimuli (e.g., UV radiation) .
Structure-Activity Relationships (SAR)
  • Triple Bond Number and Position: Increasing the number of conjugated triple bonds enhances bioactivity. For example, octadeca-8,10,12-triynoic acid (three triple bonds) shows superior anticancer effects compared to diynoic analogs .
  • Chain Length: Longer chains (e.g., C25, C29) may improve lipid solubility and membrane interaction but could reduce bioavailability. Shorter chains (C18–C20) are more commonly associated with potent pharmacological effects .

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